REACTION_CXSMILES
|
[CH:1]1[C:6]([I:7])=[C:5]([N+:8]([O-])=O)[CH:4]=[C:3]2[N:11]=[C:12]([Cl:14])[NH:13][C:2]=12>CCO.[Ni]>[NH2:8][C:5]1[C:6]([I:7])=[CH:1][C:2]2[NH:13][C:12]([Cl:14])=[N:11][C:3]=2[CH:4]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica column (2×6 cm
|
Type
|
WASH
|
Details
|
eluted successively with 1%, 2%, 3% MeOH/CHCl3)
|
Type
|
CUSTOM
|
Details
|
Evaporation of fractions 11-17 (20 mL per fraction)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC2=C(N=C(N2)Cl)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |